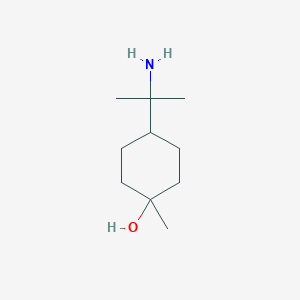
7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid is a quinoline derivative known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro group at the 7th position, a cyclopropyl group at the 2nd position, and a methoxy group at the 6th position on the quinoline ring. The carboxylic acid group at the 4th position further enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline core
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group in the presence of catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential as an antibacterial and anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase or topoisomerase IV, similar to other quinoline derivatives. This inhibition prevents the replication and transcription of bacterial DNA, leading to cell death.
Comparaison Avec Des Composés Similaires
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in antibacterial applications.
4-Chloro-7-methoxyquinoline-6-carboxylic acid methyl ester: Used as an intermediate in organic synthesis.
Uniqueness: 7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its combination of chloro, cyclopropyl, and methoxy groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H12ClNO3 |
|---|---|
Poids moléculaire |
277.70 g/mol |
Nom IUPAC |
7-chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-5-8-9(14(17)18)4-11(7-2-3-7)16-12(8)6-10(13)15/h4-7H,2-3H2,1H3,(H,17,18) |
Clé InChI |
QJJSFFIKHVCJCB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=CC(=N2)C3CC3)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)

![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)






